molecular formula C12H9NO B019958 4-Hydroxycarbazole CAS No. 52602-39-8

4-Hydroxycarbazole

Cat. No.: B019958
CAS No.: 52602-39-8
M. Wt: 183.21 g/mol
InChI Key: UEOHATPGKDSULR-UHFFFAOYSA-N
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Description

4-Hydroxycarbazole is a heterocyclic organic compound that belongs to the carbazole family. Carbazoles are known for their tricyclic structure, which consists of a pyrrole ring fused with two benzene rings. This compound is notable for its hydroxyl group attached to the fourth position of the carbazole ring. Carbazoles, including this compound, are found in various natural sources such as higher plants, blue algae, and filamentous fungi. They exhibit a range of biological and pharmacological properties, making them significant in both natural and synthetic chemistry .

Safety and Hazards

4-Hydroxycarbazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation .

Future Directions

The future directions of 4-Hydroxycarbazole research could involve developing an efficient general method focusing on 4-hydroxylcarbazole synthesis . It is highly desirable due to its presence in numerous bioactive natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Hydroxycarbazole involves the dehydration of 1,2,3,4-tetrahydro-4-oxocarbazole. This reaction is typically carried out in an aqueous alkaline solution using Raney nickel as a catalyst . Another method involves the benzannulation of 3-nitroindoles with alkylidene azlactones under mild and transition-metal-free conditions . This method is advantageous due to its mild reaction conditions and the ability to produce various substituted this compound derivatives.

Industrial Production Methods

Industrial production of this compound often follows the dehydration method due to its economic feasibility and scalability. The process involves the reaction of cyclohexane-1,3-dione with phenylhydrazine to form cyclohexane-1,3-dione monophenylhydrazone, which undergoes a Fischer rearrangement to produce 1,2,3,4-tetrahydro-4-oxocarbazole. This intermediate is then dehydrated to yield this compound .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxycarbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxycarbazole is unique due to its specific hydroxyl group positioning, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

9H-carbazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOHATPGKDSULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60200584
Record name 4-Hydroxycarbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52602-39-8
Record name 4-Hydroxycarbazole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Hydroxycarbazole
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Record name 4-Hydroxycarbazole
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Record name 9H-carbazol-4-ol
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Record name 4-HYDROXYCARBAZOLE
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Synthesis routes and methods I

Procedure details

To a reactor containing water (1 L) was added Raney nickel (35 g) followed by 1,2,3,9-tetrahydrocarbazole-4-one (50 g) and sodium hydroxide (15 g). The contents were heated to reflux and maintained for about 20 hours. The catalyst was filtered off and the filtrate was acidified to obtain a solid, which was filtered and dried to obtain the title compound. When necessary, the title compound was further purified by dissolving in 10% sodium hydroxide solution, treating with activated charcoal and precipitation from dilute hydrochloric acid to give off-white to grey crystals of 4-hydroxy carbazole in 50% yield.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
35 g
Type
catalyst
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a mixture of 1,2,3,9-tetrahydro-4H-carbazol-4-one (6.02 g, 32.5 mmol) in 1:1 ethylene glycol: p-dioxane (100 mL) at 80° C. is added copper (II) chloride (21 g, 156.2 mmol). The mixture is heated for 20 minutes. The mixture is then partitioned between water and ethyl acetate. The layers are separated and the organic layer is washed three times with water (200 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is dissolved in DMF (100 mL) to which is added lithium bromide (7.04 g, 81.25 mmol) and lithium carbonate (6.0 g, 81.25 mmol). The mixture is heated at 120° C. for 4.5 hours. The mixture is then partitioned between water and ether. The ether layer is washed three times with water (200 mL). The ether layer is dried over anhydrous sodium sulfate, filtered and concentrated. Column chromatography, silica gel (800 mL), using CH2Cl2 as eluent gave 1.1 g (18%) of the title compound; 1H NMR (CDCl3) δ5.26, 6.57, 7.01, 7.26, 7.41, 8.05, 8.26; Anal. Calcd for C12H9NO: C, 78.67; H, 4.95; N, 7.64. Found: C, 78.04; H, 4.94; N, 7.58.
Quantity
6.02 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.04 g
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
21 g
Type
catalyst
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Yield
18%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxycarbazole
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4-Hydroxycarbazole
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4-Hydroxycarbazole
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4-Hydroxycarbazole
Reactant of Route 5
4-Hydroxycarbazole
Reactant of Route 6
4-Hydroxycarbazole
Customer
Q & A

Q1: What is the molecular formula and weight of 4-Hydroxycarbazole?

A1: this compound has a molecular formula of C12H9NO and a molecular weight of 183.21 g/mol.

Q2: How does the hydroxyl group at the 4-position of the carbazole ring influence the activity of 4-OHC compared to unsubstituted carbazole?

A2: The introduction of a hydroxyl group significantly impacts the reactivity and biological activity of carbazole derivatives. For instance, in studies comparing the mutagenicity of various hydroxylated carbazoles and dibenzothiophenes, this compound exhibited higher mutagenic activity than unsubstituted carbazole. []

Q3: Can this compound be used as a synthetic precursor for more complex molecules?

A3: Yes, this compound serves as a versatile building block in organic synthesis. It acts as a key intermediate in the preparation of various biologically active compounds, including β-adrenergic receptor antagonists like carvedilol and carazolol. [, ] Its structure allows for further modifications and derivatizations, leading to diverse chemical entities with potentially enhanced or modified biological activities.

Q4: Are there any studies investigating the impact of structural modifications on the activity of 4-OHC derivatives?

A4: Research has shown that introducing specific substituents on the carbazole and pyran rings of 4-OHC-derived pyranocarbazoles can significantly influence their antiproliferative activity against various cancer cell lines. []

Q5: What analytical techniques are commonly employed to characterize and quantify 4-OHC?

A5: Various analytical methods are utilized for characterizing and quantifying 4-OHC. Spectrofluorometry, particularly when enhanced by Brij35 micelles, has proven effective for determining 4-OHC concentrations. []

Q6: Are there any studies showing the in vivo effects of carvedilol, a drug metabolized to 4-OHC, in relation to UV-induced skin damage?

A7: Research indicates that carvedilol, a β-blocker metabolized to 4-OHC, exhibits protective effects against UVB-induced skin damage in vivo. In studies using a hairless SKH-1 mouse model, topical application of carvedilol after UVB exposure reduced skin hyperplasia, redness, and inflammation. []

Q7: What is the role of 4-OHC in carvedilol's protective effects against UV damage?

A8: While carvedilol itself possesses some UV absorbing properties, studies using 4-OHC as a control suggest that its photoprotective activity extends beyond simply acting as a sunscreen. [, ] Research points towards a potential mechanism involving the regulation of DNA repair pathways, as carvedilol treatment normalized the expression of various DNA repair genes in UV-exposed cells. []

Q8: Are there any in vitro studies investigating the anti-inflammatory properties of carvedilol in the context of UV-induced skin damage?

A9: Yes, studies have explored the anti-inflammatory effects of carvedilol in vitro. Carvedilol demonstrated the ability to attenuate UV-induced AP-1 and NF-κB luciferase reporter activity, suggesting a potential anti-inflammatory mechanism. [, ]

Q9: Are there any safety concerns regarding 4-OHC formation from drugs like LY377604?

A10: While 4-OHC has been reported as a mutagen in some studies, research on LY3777604 indicates that the low levels of free 4-OHC formed in vivo do not appear to pose a carcinogenic risk. [] The drug was negative in genetic toxicology assays and did not show tumor induction in a 6-month carcinogenicity study. []

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